1-(benzylsulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-PHENYLMETHANESULFONYL-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a phenylmethanesulfonyl group, and a propan-2-yl substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYLMETHANESULFONYL-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylmethanesulfonyl group, and the attachment of the propan-2-yl substituted phenyl group. Common reagents used in these reactions include phenylmethanesulfonyl chloride, piperidine, and isopropylbenzene. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-PHENYLMETHANESULFONYL-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
1-PHENYLMETHANESULFONYL-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-PHENYLMETHANESULFONYL-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Phenylmethanesulfonyl-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide: A similar compound with an oxygen atom in place of the isopropyl group.
N-Phenylpiperidine-3-carboxamide: A simpler compound with a phenyl group attached to the piperidine ring.
Uniqueness
1-PHENYLMETHANESULFONYL-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C22H28N2O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(4-propan-2-ylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C22H28N2O3S/c1-17(2)19-10-12-21(13-11-19)23-22(25)20-9-6-14-24(15-20)28(26,27)16-18-7-4-3-5-8-18/h3-5,7-8,10-13,17,20H,6,9,14-16H2,1-2H3,(H,23,25) |
InChI Key |
IXOZCRGSBNLNRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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